Diethyl 2-(methoxyimino)malonate
Description
Diethyl 2-(methoxyimino)malonate is a malonate derivative featuring a methoxy-substituted imino group (-N=OCH₃) at the C2 position. While direct references to this compound are absent in the provided evidence, its structural analogs—particularly those with substituents like ethoxymethylene, aminomethylene, or aryl groups—are well-documented. These derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and heterocyclic compounds. The methoxyimino group likely influences reactivity through electronic effects, altering nucleophilicity or electrophilicity at the malonate core .
Properties
CAS No. |
62619-46-9 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
diethyl 2-methoxyiminopropanedioate |
InChI |
InChI=1S/C8H13NO5/c1-4-13-7(10)6(9-12-3)8(11)14-5-2/h4-5H2,1-3H3 |
InChI Key |
XYFCBAVIWSGQGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NOC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Key analogs and their substituents:
| Compound Name | Substituent | Key Functional Group Characteristics |
|---|---|---|
| Diethyl 2-(methoxyimino)malonate | Methoxyimino (-N=OCH₃) | Electron-withdrawing imino group with methoxy |
| Diethyl 2-(ethoxymethylene)malonate | Ethoxymethylene (-CH₂-OCH₂CH₃) | Ether-linked methylene group |
| Diethyl 2-(aminomethylene)malonate | Aminomethylene (-CH₂-NH₂) | Nucleophilic amino group |
| Diethyl 2-(pyridin-2-ylmethylene)malonate | Pyridinylmethylene (-CH₂-C₅H₄N) | Aromatic nitrogen enhances electrophilicity |
| Diethyl 2-((tosyloxy)imino)malonate | Tosyloxyimino (-N=O-SO₂C₆H₄CH₃) | Sulfonate group for leaving-group reactivity |
Electronic Effects :
Diethyl 2-(Ethoxymethylene)malonate
- Gould-Jacob Reaction: Used to synthesize 4-quinolones with broad-spectrum antibacterial activity (e.g., against Gram-positive and Gram-negative bacteria) .
- Cycloadditions : Participates in 1,4-addition-elimination and push-pull alkene reactions .
Diethyl 2-(Pyridin-2-ylmethylene)malonate
- Aryne Annulation : Reacts with benzynes to form pyrido[1,2-a]indole derivatives via dipolar cycloaddition (53% yield reported) .
Diethyl 2-(Aminomethylene)malonate
- Pharmaceutical Intermediates: Used in amino acid derivatives and hydantoin syntheses (e.g., ) .
Hypothetical Reactivity of this compound
- The methoxyimino group may enable unique cyclization or condensation pathways, similar to ethoxymethylene analogs but with altered regioselectivity due to electronic differences.
- Potential applications in nitroimidazole or thiazole syntheses, as seen in related compounds () .
Physical and Spectroscopic Data
- Melting Points: Diethyl 2-[(3-bromophenyl)amino]methylene]malonate melts at 71–73°C, while aminomethylene derivatives (e.g., ) are typically liquids or low-melting solids .
- NMR Trends: The methoxyimino group would likely show distinct ¹H-NMR signals for the -OCH₃ group (~3.3–3.5 ppm) and imino proton (if present) near 8–9 ppm, differing from ethoxymethylene (~1.2–1.4 ppm for -CH₂CH₃) or pyridinylmethylene (aromatic protons at 7–8 ppm) .
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